molecular formula C8H11N3O4 B13342781 3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid

3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid

Cat. No.: B13342781
M. Wt: 213.19 g/mol
InChI Key: FNCWMJUNSSIOJR-UHFFFAOYSA-N
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Description

3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid is a complex organic compound with a molecular formula of C8H11N3O4 and a molecular weight of 213.19 . This compound belongs to the class of triazolo-morpholine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of triazole and morpholine derivatives, which are subjected to cyclization reactions in the presence of suitable catalysts and solvents . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

3-(3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)propanoic acid

InChI

InChI=1S/C8H11N3O4/c12-7(13)1-2-11-8(14)10-3-4-15-5-6(10)9-11/h1-5H2,(H,12,13)

InChI Key

FNCWMJUNSSIOJR-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NN(C(=O)N21)CCC(=O)O

Origin of Product

United States

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